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Compound of Interest

Compound Name: Mogroside 11-A2

Cat. No.: B10817740

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mogroside 1I-A2 is a cucurbitane-type triterpenoid glycoside found in the fruit of
Siraitia grosvenorii, commonly known as monk fruit.[1][2][3] As a member of the mogroside
family, which are the primary sweet components of monk fruit extract, Mogroside II-A2 is of
significant interest in food science as a potential low-calorie, natural sweetener.[4][5][6] These
compounds are noted for being significantly sweeter than sucrose.[1][5] This document
provides detailed application notes and experimental protocols for researchers working with
Mogroside II-A2.

Physicochemical Properties and Data Presentation

The fundamental characteristics of Mogroside 1I-A2 are summarized below. This data is
essential for solubility calculations, analytical method development, and formulation.

Table 1: Physicochemical Properties of Mogroside II-A2
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Property Value Reference

CAS Number 88901-45-5 [31[7]

Molecular Formula C42H72014 [21[5]1[7]

Molecular Weight 801.01 g/mol [21[51[7]

Appearance White to off-white solid [2]

Density 1.3+0.1 g/cm3 [5]

Boiling Point 914.2 £ 65.0 °C at 760 mmHg [5]

Flash Point 506.7 + 34.3 °C [5]

Table 2: Solubility Data for Mogroside 1I-A2

Solvent Notes Reference
Soluble. Stock solutions can

DMSO be prepare.d at various 7]
concentrations (e.g., up to 100
mM).

Methanol Soluble [3]

Ethanol Soluble [3]

Pyridine Soluble [3]

Application Notes
Use as a Natural Sweetener

Mogroside 1I-A2 is one of the many triterpene glycosides responsible for the sweet taste of

monk fruit.[8] The extract of S. grosvenorii is used commercially as a natural, low-calorie

alternative to sucrose.[9] While Mogroside V is typically the most abundant and well-studied

mogroside, other variants like Mogroside 1I-A2 contribute to the overall sweetness profile and

are objects of research for creating sweetener blends with specific taste characteristics.
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Stability and Storage

Proper storage is critical to maintain the integrity of Mogroside II-A2 for research purposes.

o Powder: When stored in a tightly sealed vial, the solid product can be stored for up to 24
months at 2-8°C.[3]

» Stock Solutions: For stock solutions, it is recommended to aliquot and store them to prevent
degradation from repeated freeze-thaw cycles.[7] Store solutions at -20°C for up to one
month or at -80°C for up to six months, protected from light.[2][7]

o Thermal and pH Stability: While specific data for Mogroside 1I-A2 is limited, the related
Mogroside V is known to be heat stable between 100 to 150°C and stable across a wide pH
range of 3 to 12, suggesting that Mogroside II-A2 may exhibit similar stability in food
processing conditions.[1]

Safety and Toxicology Summary

Extracts from Siraitia grosvenorii have been granted Generally Recognized as Safe (GRAS)
status by the U.S. Food and Drug Administration (FDA).[9] Safety studies on monk fruit extracts
containing various mogrosides (including Mogroside 1I-A2) have shown no evidence of
genotoxicity.[10] Upon consumption, mogrosides can be metabolized by gut microbiota through
deglycosylation to form metabolites like the aglycone mogrol.[10]

Experimental Protocols

Protocol 1: Extraction and Purification of Mogroside II-
A2

This protocol outlines a lab-scale method for extracting a mogroside-rich fraction from monk
fruit and a general approach for purifying Mogroside 1I-A2.

A. Extraction of Crude Mogrosides
» Sample Preparation: Begin with dried, powdered Siraitia grosvenorii fruit.[8]

o Ultrasonic Extraction: Weigh 2.0 g of the dried powder and place it in a suitable vessel. Add
40 mL of deionized water.[8]
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Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[8]

Centrifugation: Centrifuge the extract at 3,000 rpm for 5 minutes to pellet the solid material.

[8]
Supernatant Collection: Carefully collect the aqueous supernatant.

Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel. Add 20 mL of
water-saturated n-butanol and shake vigorously. Allow the layers to separate.[3]

Combine Organic Layers: Collect the upper n-butanol layer. Repeat the extraction of the
aqueous layer with a second 20 mL portion of water-saturated n-butanol. Combine the two n-
butanol fractions.[8]

Evaporation: Evaporate the combined n-butanol fractions to dryness using a rotary
evaporator under reduced pressure. The resulting residue is the crude mogroside extract.[8]

. Purification by Column Chromatography
Residue Preparation: Dissolve the crude extract residue in a minimal amount of methanol.[8]

Column Preparation: Pack a silica gel or C18 reversed-phase chromatography column with
an appropriate solvent system (e.g., a gradient of methanol in water for reversed-phase).

Loading and Elution: Load the dissolved residue onto the column. Elute the column with a
solvent gradient to separate the different mogrosides.

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography
(TLC) or HPLC (as per Protocol 3.2) against a Mogroside 1I-A2 reference standard to
identify the fractions containing the target compound.

Final Evaporation: Combine the pure fractions containing Mogroside II-A2 and evaporate
the solvent to yield the purified solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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